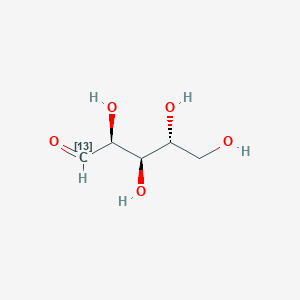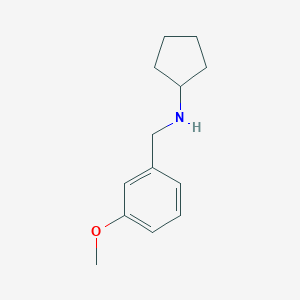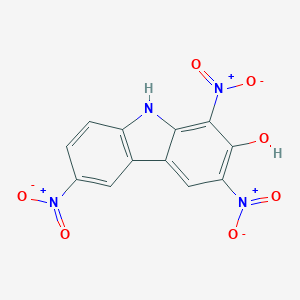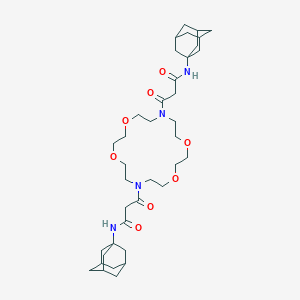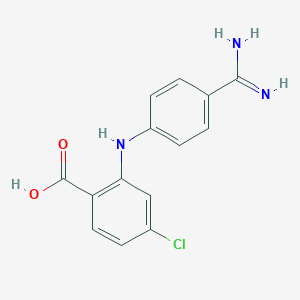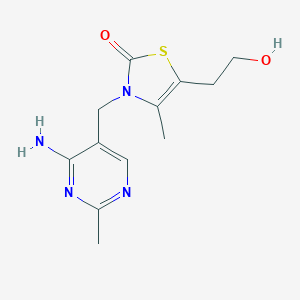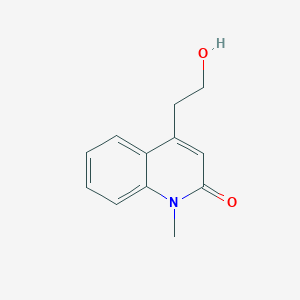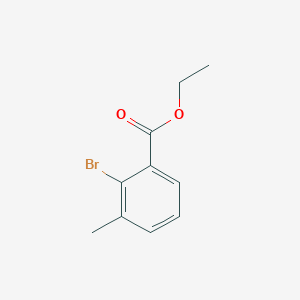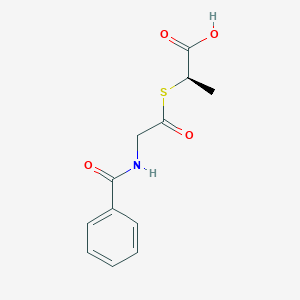![molecular formula C10H10N2O2 B117997 N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide CAS No. 153863-97-9](/img/structure/B117997.png)
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide, also known as FPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPA is a heterocyclic compound that is structurally similar to other pyridine derivatives, but its unique furo[2,3-b]pyridine ring system gives it distinctive properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide is not yet fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that are important for cell growth and survival.
Effets Biochimiques Et Physiologiques
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the growth and proliferation of cancer cells. N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide is its unique structure, which gives it distinctive properties that may make it a promising candidate for further research. Additionally, N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been shown to have a relatively low toxicity profile, which makes it a safer option for use in lab experiments. However, one limitation of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide is its limited availability, which may make it difficult to obtain for some research studies.
Orientations Futures
There are several future directions for research on N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide, including further investigation of its anti-inflammatory and anti-cancer properties, as well as exploration of its potential use in other therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide, and to identify any potential side effects or limitations associated with its use.
Méthodes De Synthèse
The synthesis of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide involves a multi-step process that begins with the reaction of 2-bromo-5-nitrofuran with sodium hydride to form a furan ring. This is followed by the reaction of the furan ring with 2-bromo-3-pyridinecarboxaldehyde to form the furo[2,3-b]pyridine ring system. Finally, the acetamide group is introduced through the reaction of the furo[2,3-b]pyridine ring system with acetic anhydride and triethylamine.
Applications De Recherche Scientifique
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide has been the subject of several scientific studies due to its potential applications as a therapeutic agent. One study investigated the anti-inflammatory effects of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide in a mouse model of acute lung injury, and found that N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide was able to reduce inflammation and improve lung function. Another study explored the potential use of N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide as an anti-cancer agent, and found that N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide was able to inhibit the growth of several cancer cell lines.
Propriétés
Numéro CAS |
153863-97-9 |
|---|---|
Nom du produit |
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)12-6-9-5-8-3-2-4-11-10(8)14-9/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
WDNZACXHOPBGHU-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(O1)N=CC=C2 |
SMILES canonique |
CC(=O)NCC1=CC2=C(O1)N=CC=C2 |
Synonymes |
Acetamide, N-(furo[2,3-b]pyridin-2-ylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



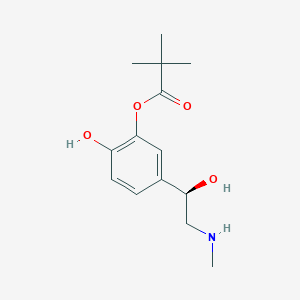
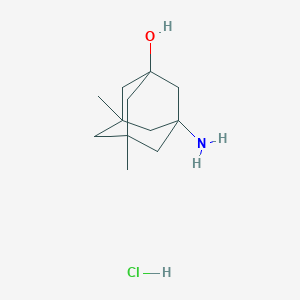
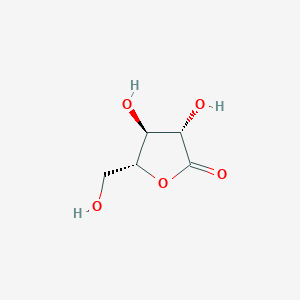
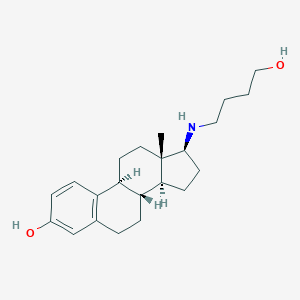
![2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B117925.png)
